(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one
Overview
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole ring, a pyrrole ring, and a phenylprop-2-en-1-one moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.
Formation of Pyrrole Ring: Using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reaction: The benzimidazole and pyrrole intermediates can be coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrole rings.
Reduction: Reduction reactions could target the carbonyl group in the phenylprop-2-en-1-one moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole and pyrrole rings are often studied as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties against various pathogens.
Anticancer Agents: Research could explore its potential as an anticancer agent due to its ability to interact with DNA or proteins.
Industry
Dyes and Pigments: The compound’s structure may allow it to be used as a dye or pigment in various applications.
Pharmaceuticals: It could serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action for (Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one would depend on its specific biological target. Potential mechanisms include:
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites or allosteric sites.
Receptor Binding: The compound might interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-(1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one: Similar structure but without the methyl group on the pyrrole ring.
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
The presence of both benzimidazole and pyrrole rings in (Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-24-13-7-10-16(24)14-17(20(25)15-8-3-2-4-9-15)21-22-18-11-5-6-12-19(18)23-21/h2-14H,1H3,(H,22,23)/b17-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGXGIVUPVLBMA-SAPNQHFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C2=NC3=CC=CC=C3N2)\C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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